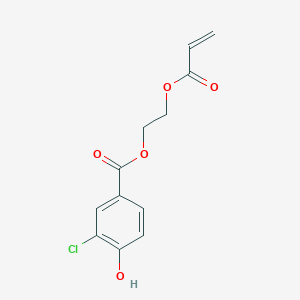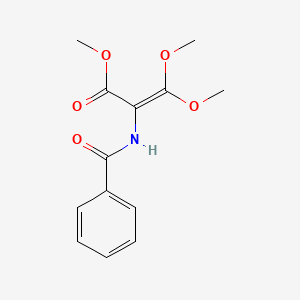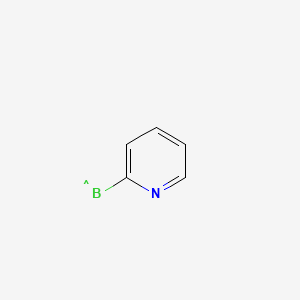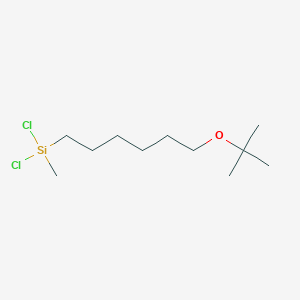![molecular formula C15H14O3S B12541960 Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- CAS No. 821768-47-2](/img/structure/B12541960.png)
Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- is a chemical compound known for its unique structure and properties It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-[(2-hydroxy-1-phenylethyl)thio] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- typically involves the reaction of benzoic acid with 2-[(2-hydroxy-1-phenylethyl)thio] reagents under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives with altered properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of various industrial chemicals and materials due to its unique properties.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- involves its interaction with specific molecular targets and pathways The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-phenylethyl ester
- 2-(2-Phenylethyl)benzoic acid
Uniqueness
Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
821768-47-2 |
|---|---|
Molecular Formula |
C15H14O3S |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-(2-hydroxy-1-phenylethyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C15H14O3S/c16-10-14(11-6-2-1-3-7-11)19-13-9-5-4-8-12(13)15(17)18/h1-9,14,16H,10H2,(H,17,18) |
InChI Key |
JVZQPUYQUMVVSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)SC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12541889.png)






![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine](/img/structure/B12541952.png)
![Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone](/img/structure/B12541953.png)



-lambda~5~-phosphane](/img/structure/B12541958.png)
